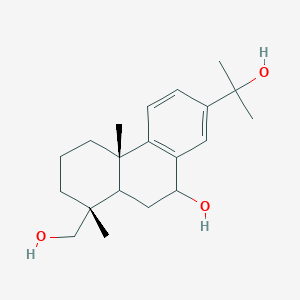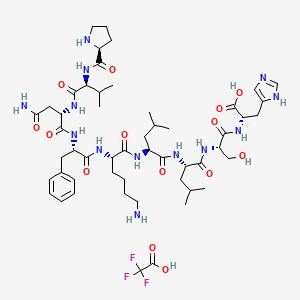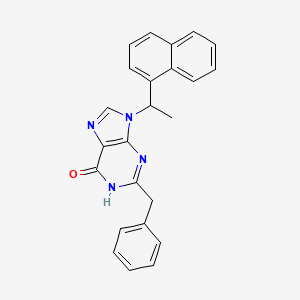
2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a benzyl group, a naphthyl group, and a purine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: Benzyl chloride, 1-naphthylacetic acid, and 6-chloropurine.
Step 1: The reaction begins with the alkylation of 6-chloropurine with benzyl chloride in the presence of a base such as potassium carbonate to form 2-benzyl-6-chloropurine.
Step 2: The 2-benzyl-6-chloropurine is then reacted with 1-naphthylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl or naphthyl groups.
Reduction: Reduced derivatives with hydrogenated purine core.
Substitution: Substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-benzyl-9-ethyl-1H-purin-6-one
- 2-benzyl-9-(1-phenylethyl)-1H-purin-6-one
- 2-benzyl-9-(1-anthracen-1-ylethyl)-1H-purin-6-one
Uniqueness
2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one is unique due to the presence of both benzyl and naphthyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C24H20N4O |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one |
InChI |
InChI=1S/C24H20N4O/c1-16(19-13-7-11-18-10-5-6-12-20(18)19)28-15-25-22-23(28)26-21(27-24(22)29)14-17-8-3-2-4-9-17/h2-13,15-16H,14H2,1H3,(H,26,27,29) |
Clave InChI |
CJQKPYUNZSUCKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC2=CC=CC=C21)N3C=NC4=C3N=C(NC4=O)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


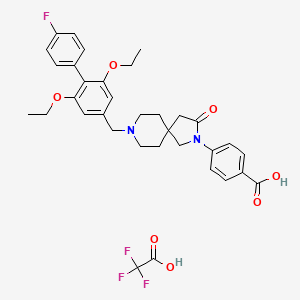

![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12426654.png)


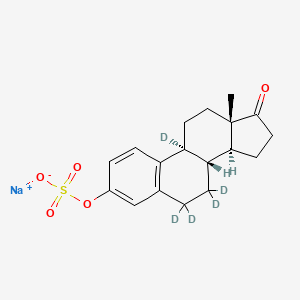

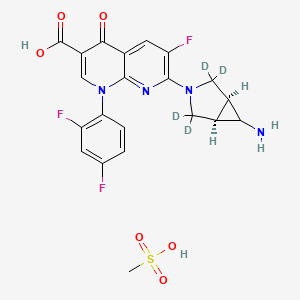
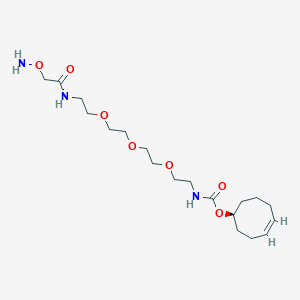
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
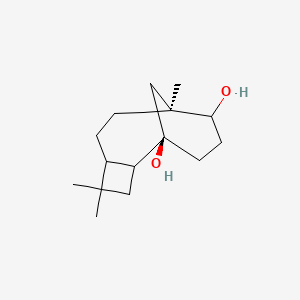
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12426712.png)
